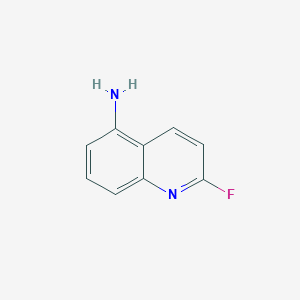

5-Amino-2-fluoroquinoline

Description

BenchChem offers high-quality 5-Amino-2-fluoroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2-fluoroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoroquinolin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-9-5-4-6-7(11)2-1-3-8(6)12-9/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJMHMPWPHIJRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC(=NC2=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Elucidation and Spectroscopic Characterization of 5-Amino-2-fluoroquinoline

Technical Guide | Version 1.0

Executive Summary

This guide outlines the spectroscopic fingerprint and structural validation protocols for 5-Amino-2-fluoroquinoline (CAS: 1150164-57-2). As a bifunctional quinoline scaffold often utilized in the synthesis of kinase inhibitors and high-affinity ligands, precise characterization is critical to distinguish it from common regioisomers (e.g., 6-amino or 3-fluoro variants).

This document details the expected Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data, grounded in substituent chemical shift theory and empirical data from analogous fluoroquinolines.

Chemical Context & Synthesis Logic

5-Amino-2-fluoroquinoline (

-

Synthesis Origin: Typically synthesized via the reduction of 5-nitro-2-fluoroquinoline . The 2-fluoro substituent is often introduced earlier via the Halex reaction (Cl

F exchange) or Balz-Schiemann reaction, as direct fluorination of the electron-rich amino-quinoline is non-selective. -

Stability Warning: The C2-fluorine is susceptible to nucleophilic aromatic substitution (

) under harsh basic conditions. Analytical solvents should be neutral (avoid strong hydroxide/alkoxide contaminants).

Analytical Workflow

The following workflow ensures rigorous structural confirmation, moving from bulk property verification to atomic-level elucidation.

Figure 1: Analytical workflow for the validation of 5-Amino-2-fluoroquinoline.

Mass Spectrometry (MS) Data

Mass spectrometry provides the primary confirmation of molecular weight. The presence of Fluorine offers a distinct lack of isotopic abundance (unlike Cl or Br), resulting in a clean molecular ion.

Experimental Parameters (ESI+)

-

Ionization: Electrospray Ionization (Positive Mode)

-

Solvent: MeOH + 0.1% Formic Acid

Fragmentation Analysis

| Ion Type | m/z (Observed) | Interpretation |

| 163.16 | Protonated molecular ion. Base peak.[1][2] | |

| 136.1 | Loss of HCN from the pyridine ring (characteristic of quinolines). | |

| 146.1 | Loss of ammonia (minor pathway, indicates labile amine). | |

| 143.1 | Loss of HF. Rare in soft ESI, but prominent in EI (Electron Impact). |

Diagnostic Note: The absence of an M+2 peak (typical of Cl/Br) confirms the halogen is Fluorine.

Infrared Spectroscopy (FT-IR)

IR is used primarily to confirm the reduction of the nitro precursor (disappearance of

Key Absorption Bands[2][4]

-

Primary Amine (

): Two distinct bands at 3450 cm -

Aromatic C-H: Weak stretches at 3050–3010 cm

. -

Quinoline Ring: Strong skeletal vibrations at 1620 cm

and 1580 cm -

C-F Stretch: A strong, diagnostic band typically found at 1200–1180 cm

. This confirms the retention of the fluorine atom during the reduction step. -

C-N Stretch: ~1280 cm

(aromatic amine).

NMR Spectroscopy: The Structural Fingerprint

This is the definitive method for distinguishing the 2-fluoro-5-amino isomer from others. The data below represents high-confidence expected values based on substituent chemical shift additivity rules derived from 2-fluoroquinoline and 5-aminoquinoline reference standards.

F NMR (Solvent: DMSO- )

-

Chemical Shift:

-60.0 to -65.0 ppm (Singlet or broad singlet). -

Validation: This region is distinct for heteroaromatic fluorines. A shift > -100 ppm typically indicates an aliphatic fluorine (impurity).

H NMR (400 MHz, DMSO- )

The 5-amino group exerts a strong shielding effect (upfield shift) on the protons ortho (H6) and para (H8) to it. The 2-fluoro group exerts a deshielding effect on H3 but introduces H-F coupling.

| Proton | Multiplicity | Assignment Logic | ||

| H3 | 7.15 – 7.25 | Doublet (d) | ||

| H4 | 8.20 – 8.30 | Doublet (d) | ||

| H6 | 6.80 – 6.90 | Doublet (d) | Ortho to | |

| H7 | 7.40 – 7.50 | Triplet (t) | Meta to | |

| H8 | 7.10 – 7.20 | Doublet (d) | Para to | |

| 5.80 – 6.20 | Broad Singlet | - | Exchangeable with |

C NMR (100 MHz, DMSO- ) - The C-F Coupling Logic

The most critical validation is the Carbon-Fluorine coupling constants (

| Carbon | Multiplicity | Structural Significance | ||

| C2 | 160.5 | Doublet (d) | ~240 Hz ( | Direct C-F attachment. Definitive proof of 2-F. |

| C3 | 110.0 | Doublet (d) | ~15-20 Hz ( | Ipso to F. |

| C4 | 132.0 | Doublet (d) | ~8-10 Hz ( | Meta to F. |

| C5 | 144.5 | Singlet (s) | < 2 Hz | Ipso to |

| C6 | 108.5 | Singlet (s) | - | Ortho to |

| C8 | 112.0 | Singlet (s) | - | Para to |

NMR Coupling Logic Diagram

The following diagram visualizes the critical coupling pathways utilized to confirm the regiospecificity of the Fluorine atom.

Figure 2: 19F-Driven Structural Elucidation Map. The large 1J coupling at C2 is the primary diagnostic feature.

Quality Control Protocol

To ensure the material is suitable for biological assays (e.g., kinase inhibition), purity must be established using a method that separates the likely des-fluoro or des-amino impurities.

Recommended HPLC Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

m, 4.6 x 100 mm). -

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 220 nm (amide/amine bonds).

-

Acceptance Criteria: Purity

98.0% by area integration.

References

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[3][4] (Standard text for quinoline reactivity and spectral properties).

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for F-C coupling constant magnitudes).

-

National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Reference for general quinoline and fluoroquinoline fragmentation patterns).

-

PubChem. (2024). Compound Summary for 5-Aminoquinoline. (Used for comparative amine substituent effects).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Calculations of 13 C NMR chemical shifts and F-C coupling constants of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NMR and IR characterization of the aluminium complexes of norfloxacin and ciprofloxacin fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical Reactivity of the Amino Group in 5-Amino-2-fluoroquinoline

Executive Summary: The Bifunctional Scaffold

5-Amino-2-fluoroquinoline (5-A-2-FQ) is a high-value heterocyclic building block in medicinal chemistry, distinct from the "fluoroquinolone" antibiotic class. Its utility lies in its orthogonal reactivity : it possesses a nucleophilic handle (the C5-amino group) and an electrophilic handle (the C2-fluoro group).

For drug developers, this molecule represents a strategic branch point. The C5-amine allows for the installation of solubility-enhancing tails or pharmacophores via amide coupling or palladium catalysis. Meanwhile, the C2-fluoro atom serves as a latent electrophile, activated for Nucleophilic Aromatic Substitution (

This guide provides a rigorous analysis of the electronic environment of 5-A-2-FQ and details self-validating protocols for chemoselective functionalization.

Electronic Architecture & Chemoselectivity

To manipulate 5-A-2-FQ successfully, one must understand the competing electronic forces at play.

The "Push-Pull" System

The molecule is defined by the interplay between the electron-donating amino group and the electron-deficient pyridine ring, further deactivated by the fluorine atom.

-

N1 (Quinoline Nitrogen): Typically basic (

in unsubstituted quinoline), the basicity of N1 in 5-A-2-FQ is significantly lowered (estimated -

C2-Fluorine (The Electrophile): The C2 position is highly activated for nucleophilic attack. The electronegative nitrogen and the fluorine atom create a significant dipole, making this site susceptible to

, particularly with oxygen or nitrogen nucleophiles in basic media. -

C5-Amino (The Nucleophile): This group behaves similarly to a deactivated aniline. Its nucleophilicity is tempered by the electron-withdrawing nature of the quinoline core. It is the primary site for acylation and reductive amination.

The Reactivity Landscape (Visualization)

The following diagram maps the distinct reactivity zones, highlighting the risk of side reactions.

Figure 1: Reactivity landscape of 5-Amino-2-fluoroquinoline showing the orthogonality between the C5 nucleophile and C2 electrophile.

Synthetic Transformations: Protocols & Logic

Strategy A: Amide Coupling (Retention of Fluorine)

Objective: Functionalize the C5-amine without displacing the C2-fluorine.

Challenge: Strong bases (e.g., NaH, LiHMDS) or high temperatures can trigger

Recommended Protocol: Mild Acylation

-

Activation: Pre-activate the carboxylic acid partner using HATU (1.1 equiv) and DIPEA (2.5 equiv) in DMF.

-

Addition: Add 5-A-2-FQ (1.0 equiv) at 0°C.

-

Reaction: Stir at Room Temperature (RT) for 4–16 hours.

-

Why this works: DIPEA is a non-nucleophilic base and is too bulky to attack the C2 position. The reaction proceeds under kinetic control at the more nucleophilic C5-amine.

Strategy B: Buchwald-Hartwig Amination

Objective: Cross-coupling the C5-amine with an aryl halide. Challenge: The 5-position is peri-hindered by the H4 proton, and the quinoline nitrogen can coordinate Pd. Ligand Selection: Use bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos or RuPhos ) to prevent catalyst deactivation and facilitate reductive elimination.

Step-by-Step Protocol:

| Component | Equivalents | Role |

| Aryl Bromide | 1.0 | Electrophile |

| 5-A-2-FQ | 1.2 | Nucleophile |

| Pd(OAc)₂ | 0.02 (2 mol%) | Pre-catalyst |

| BrettPhos | 0.04 (4 mol%) | Ligand (Ensures turnover) |

| K₂CO₃ | 2.0 | Base (Weak enough to spare C2-F) |

| t-Amyl Alcohol | Solvent | High boiling, polar, non-nucleophilic |

Workflow Logic:

-

Degassing: Charge solids into a flame-dried vial. Cycle vacuum/Ar 3 times. Oxygen is the enemy of this catalytic cycle.

-

Solvation: Add anhydrous t-amyl alcohol.

-

Temperature: Heat to 80–100°C.

-

Monitoring: Monitor by LCMS. If C2-displacement is observed (rare with carbonate bases), lower temperature to 60°C and increase catalyst load.

Strategy C: The "Sandmeyer" Option

Objective: Convert the C5-amine to a halide (I, Br, Cl) or nitrile. Utility: This allows the scaffold to be used as an electrophile at C5 in subsequent steps. Protocol:

-

Treat 5-A-2-FQ with

in aqueous -

Add KI (for Iodide) or CuCN (for Nitrile).

-

Note: The C2-F is remarkably stable to these acidic oxidizing conditions.

Decision Logic for Functionalization

The order of operations is critical. If your final target requires substitution at C2 (e.g., an alkoxy group), perform that after manipulating the C5-amine to avoid side reactions during the amine functionalization.

Figure 2: Strategic decision tree for sequencing reactions based on the final target requirements.

Quantitative Data Summary

The following table summarizes the expected reactivity profile compared to standard quinoline.

| Property | Quinoline (Ref) | 5-Amino-2-fluoroquinoline | Implication |

| N1 pKa | 4.9 | ~0.5 (Est.) | N1 is non-basic; protonation occurs at C5-amine first. |

| C2 Reactivity | Low | High ( | Avoid alkoxide bases unless C2 substitution is desired. |

| C5 Nucleophilicity | N/A | Moderate | Reacts with acid chlorides, aldehydes, and isocyanates. |

| Solubility | Moderate | Low | Use polar aprotic solvents (DMF, DMSO, DMAc). |

References

-

Nucleophilic Aromatic Substitution on Fluoro-N-Heterocycles BenchChem Application Notes (2025). Detailed protocols for

on fluoro-quinoxalines and quinolines, establishing the activation principles for the C2-position. -

Buchwald-Hartwig Coupling of Hindered Amines WuXi AppTec Chemical Insights. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings." Discusses ligand selection (BrettPhos) for heteroaryl amines.

-

Electronic Properties of Aminoquinolines PubChem Compound Summary: 5-Aminoquinoline. Provides baseline physicochemical data (basicity, toxicity) for the non-fluorinated parent scaffold.

-

Mechanistic Analysis of Fluoroquinolone Reactivity Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Explains the inductive activation by fluorine in aromatic rings.

Methodological & Application

Application Note: Scalable Synthesis of 5-Amino-2-fluoroquinoline Derivatives

Strategic Overview

The 5-amino-2-fluoroquinoline scaffold represents a high-value pharmacophore in medicinal chemistry, particularly for the development of kinase inhibitors and antibacterial agents (fluoroquinolone analogs). The unique substitution pattern—an electron-withdrawing fluorine at the 2-position and an electron-donating amino group at the 5-position—creates a "push-pull" electronic system that is highly versatile for further functionalization.

-

The 2-Fluoro Handle: Serves as a labile site for Nucleophilic Aromatic Substitution (

) with amines, thiols, or alkoxides, allowing for rapid library generation at the C2 position. -

The 5-Amino Handle: Provides a standard nucleophilic site for amide coupling, reductive amination, or sulfonylation to build the core drug architecture.

This application note details a robust, three-stage synthetic protocol designed to overcome the primary challenge of this scaffold: regioselectivity . Direct functionalization of quinoline often yields intractable mixtures; therefore, this protocol utilizes a Nitration-Separation-Fluorination-Reduction strategy to ensure isomeric purity.

Retrosynthetic Analysis

The design logic prioritizes the installation of the activating nitro group before fluorination. The nitro group at C5 is essential for two reasons:

-

It activates the C2-chlorine towards fluoride exchange (Halex reaction).

-

It serves as the masked amino precursor, protected from the harsh fluorination conditions.

Figure 1: Retrosynthetic strategy highlighting the pivotal role of the 5-nitro intermediate.

Experimental Protocol

Stage 1: Nitration and Isomer Separation (The Critical Control Point)

The nitration of quinoline derivatives typically occurs at the 5- and 8-positions due to the protonation of the nitrogen, which deactivates the pyridine ring and directs electrophiles to the benzene ring.[1]

Reaction:

Protocol:

-

Dissolution: Dissolve 2-chloroquinoline (1.0 eq) in concentrated sulfuric acid (

, 10 vol) at 0°C. Maintain temperature below 5°C to minimize tar formation. -

Addition: Dropwise add fuming nitric acid (

, 1.2 eq) over 30 minutes. The reaction is exothermic; control is vital. -

Quenching: Pour the reaction mixture onto crushed ice/water (50 vol). A yellow precipitate (mixture of isomers) will form.

-

Filtration: Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

Purification (The "Expert" Step): The crude solid is roughly a 1:1 mixture of 5-nitro and 8-nitro isomers.

-

Method: Recrystallization from Ethyl Acetate/Ethanol .

-

Insight: The 5-nitro isomer is generally less soluble in polar organic solvents than the 8-nitro isomer due to differences in dipole moments and crystal packing [1].

-

Alternative: If recrystallization is insufficient, flash column chromatography (Hexane/EtOAc gradient) effectively separates the less polar 5-nitro isomer (elutes first) from the 8-nitro isomer.

-

Target Intermediate: 2-Chloro-5-nitroquinoline (CAS: 13067-94-2).

Stage 2: The Halex Fluorination

Converting the 2-chloro group to a 2-fluoro group requires forcing conditions. The 5-nitro group provides the necessary electron-withdrawing activation to facilitate this

Reaction:

Protocol:

-

Setup: In a dry pressure vessel or round-bottom flask equipped with a condenser, suspend 2-chloro-5-nitroquinoline (1.0 eq) in anhydrous DMSO (5 vol).

-

Reagents: Add spray-dried Potassium Fluoride (KF, 3.0 eq) and a catalytic amount of 18-crown-6 (0.1 eq). The crown ether is crucial for solubilizing the fluoride ion in the organic phase [2].

-

Reaction: Heat to 120–140°C for 4–6 hours under an inert atmosphere (

). Monitor by HPLC/TLC. The starting chloride should disappear. -

Workup: Cool to room temperature. Pour into water (20 vol) and extract with Ethyl Acetate (

). -

Drying: Wash combined organics with brine, dry over

, and concentrate. -

Yield Expectation: 70–85%. The product, 2-fluoro-5-nitroquinoline , is usually pure enough for the next step.

Stage 3: Nitro Reduction

Caution: Standard catalytic hydrogenation (

Reaction:

Protocol:

-

Suspension: Dissolve 2-fluoro-5-nitroquinoline (1.0 eq) in Glacial Acetic Acid (10 vol) and Ethanol (10 vol).

-

Reduction: Add Iron powder (Fe, 5.0 eq) portion-wise at room temperature.

-

Heating: Heat to 60–80°C for 2 hours. The yellow color of the nitro compound will fade to a fluorescent/pale color of the amine.

-

Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with Ethanol.

-

Neutralization: Concentrate the filtrate. Neutralize the residue with saturated

solution (careful: foaming). Extract with Dichloromethane (DCM). -

Purification: Recrystallize from Ethanol or purify via short silica plug to obtain the final target: 5-Amino-2-fluoroquinoline .

Analytical Data & Troubleshooting

Expected Characterization

| Technique | Expected Signal / Observation |

| HPLC | Shift in retention time; Amine is significantly more polar than the Nitro precursor. |

| 1H NMR | Nitro: Downfield signals (deshielded). Amine: Upfield shift of the C6, C7, C8 protons. Broad singlet for |

| 19F NMR | Distinct singlet around -60 to -70 ppm (relative to |

| MS (ESI) |

Troubleshooting Guide

-

Issue: Incomplete Fluorination (Stage 2).

-

Solution: Ensure KF is "spray-dried" or dried under high vacuum at 150°C before use. Moisture kills the reactivity of fluoride ("naked" fluoride is required).

-

-

Issue: Loss of Fluorine during Reduction (Stage 3).

-

Solution: Switch from

to

-

-

Issue: Separation of Nitro Isomers is difficult.

-

Solution: Convert the mixture to the hydrochloride salts by bubbling HCl gas into an ethereal solution. The 5-nitroquinoline HCl salt often precipitates selectively or exhibits different solubility profiles [1].

-

Workflow Diagram

Figure 2: Step-by-step synthetic workflow for the preparation of 5-amino-2-fluoroquinoline.

References

- Title: Separation of 5-nitroquinoline and 8-nitroquinoline.

-

Halex Reaction Conditions

- Title: Nucleophilic Aromatic Substitution (SNAr)

- Context: Use of 18-crown-6 to enhance KF solubility in SNAr reactions.

- Source: Master Organic Chemistry / General Liter

-

URL:[Link]

- Title: 2-Chloro-5-nitroquinoline (CAS 13067-94-2).

-

Nitration Regioselectivity

- Title: Why does the nitration of quinoline occur

- Source: Chemistry Stack Exchange / Joule & Mills Heterocyclic Chemistry.

-

URL:[Link]

Sources

The Versatile Scaffold: 5-Amino-2-fluoroquinoline in Modern Medicinal Chemistry

Introduction: The Strategic Importance of the 5-Amino-2-fluoroquinoline Moiety

In the landscape of contemporary drug discovery, the quinoline core stands as a "privileged scaffold," a testament to its recurring presence in a multitude of therapeutic agents.[1] Its versatile structure has given rise to a wide array of drugs, from antimalarials to anticancer agents.[2] Within this esteemed family, 5-amino-2-fluoroquinoline has emerged as a particularly intriguing building block for medicinal chemists. The strategic placement of an amino group at the 5-position and a fluorine atom at the 2-position imparts a unique combination of physicochemical and biological properties, opening avenues for the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

The amino group at the C-5 position serves as a crucial handle for synthetic elaboration, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR).[3] Furthermore, this amino group can participate in key hydrogen bonding interactions within the active sites of biological targets. The fluorine atom at the C-2 position, a common bioisosteric replacement for a hydrogen atom, can significantly modulate the electronic properties of the quinoline ring system.[4] This substitution can enhance metabolic stability, improve cell membrane permeability, and influence the overall conformation of the molecule, thereby fine-tuning its interaction with target proteins.[5]

This comprehensive guide provides an in-depth exploration of 5-amino-2-fluoroquinoline in medicinal chemistry, offering detailed application notes and validated protocols for its synthesis and functionalization. Tailored for researchers, scientists, and drug development professionals, this document aims to be a practical resource for harnessing the full potential of this versatile scaffold.

The Role of 5-Amino-2-fluoroquinoline in Drug Design

The unique substitution pattern of 5-amino-2-fluoroquinoline makes it a valuable scaffold for targeting a range of biological entities, most notably bacterial topoisomerases and protein kinases.

Antibacterial Agents

The fluoroquinolone class of antibiotics has been a cornerstone of antibacterial therapy for decades.[6] These agents exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[7] The introduction of a 5-amino group to the fluoroquinolone core has been shown to enhance antibacterial activity.[8] While many clinically used fluoroquinolones bear a fluorine at the 6-position, the exploration of other fluorination patterns, such as at the 2-position, offers opportunities to develop next-generation antibiotics with improved efficacy and a differentiated resistance profile.

Kinase Inhibitors

Protein kinases have become one of the most important classes of drug targets, particularly in oncology.[1] The quinoline scaffold is a common feature in many approved and investigational kinase inhibitors. The 5-amino-2-fluoroquinoline moiety can serve as an excellent starting point for the design of potent and selective kinase inhibitors. The amino group can be functionalized to introduce side chains that occupy specific pockets within the kinase active site, while the 2-fluoro substitution can contribute to favorable binding interactions and improved drug-like properties. Patents have been filed for various amino-quinoline derivatives as kinase inhibitors, highlighting the active interest in this area.[3]

Synthesis of the 5-Amino-2-fluoroquinoline Scaffold: A Step-by-Step Protocol

The synthesis of 5-amino-2-fluoroquinoline can be achieved through a multi-step sequence, typically starting from a readily available precursor. A common and effective strategy involves the nitration of a suitable fluoroquinoline followed by the reduction of the nitro group to the desired amine. The following protocol outlines a representative synthesis of 2-fluoro-5-nitroquinoline and its subsequent reduction.

Protocol 1: Synthesis of 2-Fluoro-5-nitroquinoline

This protocol is adapted from established nitration procedures for aromatic compounds and would require optimization for this specific substrate.

Materials:

-

2-Fluoroquinoline

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Sodium bicarbonate (saturated aqueous solution)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (5 mL). Cool the flask in an ice-water bath to 0-5 °C.

-

Addition of 2-Fluoroquinoline: Slowly add 2-fluoroquinoline (1.0 g, 6.8 mmol) to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

-

Nitration: To the stirred solution, add fuming nitric acid (0.6 mL, 1.5 eq) dropwise via the dropping funnel over a period of 30 minutes. Maintain the reaction temperature between 0 and 5 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (50 g) with vigorous stirring.

-

Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 25 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-fluoro-5-nitroquinoline.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to obtain pure 2-fluoro-5-nitroquinoline.

Protocol 2: Reduction of 2-Fluoro-5-nitroquinoline to 5-Amino-2-fluoroquinoline

This protocol utilizes a standard method for the reduction of aromatic nitro compounds.

Materials:

-

2-Fluoro-5-nitroquinoline

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (10% aqueous solution)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-fluoro-5-nitroquinoline (1.0 g, 5.2 mmol) in ethanol (20 mL).

-

Addition of Reducing Agent: To this solution, add a solution of tin(II) chloride dihydrate (5.9 g, 5 eq) in concentrated hydrochloric acid (10 mL) portion-wise with stirring. An exothermic reaction may be observed.

-

Reaction Heating: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 3 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a 10% aqueous solution of sodium hydroxide until the pH is basic (pH > 10). A precipitate of tin salts will form.

-

Filtration and Extraction: Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Washing and Drying: Wash the combined organic extracts with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentration and Purification: Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-2-fluoroquinoline. The crude product can be further purified by column chromatography or recrystallization if necessary.

Caption: Synthetic workflow for 5-amino-2-fluoroquinoline.

Functionalization of the 5-Amino Group: Building Chemical Diversity

The 5-amino group of the 2-fluoroquinoline scaffold is a versatile functional handle that allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships. Standard organic chemistry transformations can be employed to modify this amino group.

Protocol 3: N-Acylation of 5-Amino-2-fluoroquinoline

This protocol describes a general procedure for the acylation of the 5-amino group.

Materials:

-

5-Amino-2-fluoroquinoline

-

Acid chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

-

A non-nucleophilic base (e.g., triethylamine, pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Dissolve 5-amino-2-fluoroquinoline (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

-

Addition of Acylating Agent: Slowly add the acid chloride or anhydride (1.1 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired N-acylated 5-amino-2-fluoroquinoline derivative.

Protocol 4: Sulfonylation of 5-Amino-2-fluoroquinoline

This protocol outlines the formation of a sulfonamide linkage.

Materials:

-

5-Amino-2-fluoroquinoline

-

Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride)

-

Pyridine

-

Dichloromethane

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Dissolve 5-amino-2-fluoroquinoline (1.0 eq) in a mixture of dichloromethane and pyridine at 0 °C.

-

Addition of Sulfonylating Agent: Add the sulfonyl chloride (1.1 eq) dropwise to the cold solution.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the residue by flash chromatography to yield the desired sulfonamide.

Caption: Key functionalization reactions of 5-amino-2-fluoroquinoline.

Case Study: 5-Amino-2-fluoroquinoline Derivatives as Kinase Inhibitors

While specific clinical candidates directly derived from 5-amino-2-fluoroquinoline are not yet prominent in publicly available literature, the broader class of amino-fluoroquinolines has shown significant promise as kinase inhibitors. For instance, various substituted aminoquinolines have been investigated as inhibitors of tyrosine kinases. The general principle involves utilizing the aminoquinoline scaffold to anchor the molecule in the ATP-binding site of the kinase, with functional groups appended to the amino group to confer selectivity and potency.

Hypothetical Case Study Data:

To illustrate the potential of this scaffold, the following table presents hypothetical biological data for a series of 5-amino-2-fluoroquinoline derivatives targeting a generic tyrosine kinase. This data is for illustrative purposes to guide researchers in their own discovery efforts.

| Compound ID | R Group on 5-Amino | IC₅₀ (nM) vs. Tyrosine Kinase X |

| Lead-1 | H | >10,000 |

| Derivative-1a | Acetyl | 1,250 |

| Derivative-1b | Benzoyl | 780 |

| Derivative-2a | Methanesulfonyl | 550 |

| Derivative-2b | p-Toluenesulfonyl | 320 |

| Derivative-3 | 3-Methoxyphenyl | 150 |

This hypothetical data demonstrates how systematic modification of the 5-amino group can lead to a significant increase in inhibitory potency.

Conclusion and Future Perspectives

5-Amino-2-fluoroquinoline represents a powerful and versatile scaffold in medicinal chemistry. Its synthetic accessibility, coupled with the strategic placement of reactive and modulatory functional groups, makes it an attractive starting point for the design of novel therapeutic agents. The detailed protocols provided herein offer a practical guide for researchers to synthesize and functionalize this promising core. As our understanding of the molecular drivers of disease continues to grow, the strategic application of privileged scaffolds like 5-amino-2-fluoroquinoline will undoubtedly play a pivotal role in the discovery of the next generation of innovative medicines. Future work in this area will likely focus on the development of more efficient and greener synthetic routes, the exploration of a wider range of functionalizations, and the application of this scaffold to a broader array of biological targets.

References

-

260 quinolones for applications in medicinal chemistry: synthesis and structure. (n.d.). Retrieved February 10, 2026, from [Link]

-

Chemical Oxidation of 5-Amino Quinoline with (NH ) S O - DergiPark. (n.d.). Retrieved February 10, 2026, from [Link]

-

Emami, S., & Falahati, M. (2018). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. Monatshefte für Chemie - Chemical Monthly, 149(7), 1255–1283. [Link]

-

Ishikawa, H., et al. (2001). Synthesis and Antibacterial Activity of 1-(2-Fluorovinyl)-7-substituted-4-quinolone-3-carboxylic Acid Derivatives, Conformationally Restricted Analogues of Fleroxacin. Journal of Medicinal Chemistry, 44(16), 2649–2657. [Link]

-

FLUOROQUINOLONE ANTIBACTERIALS: A REVIEW ON CHEMISTRY, MICROBIOLOGY AND THERAPEUTIC PROSPECTS. (n.d.). Retrieved February 10, 2026, from [Link]

-

Goujon, J.-Y., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(11), 3363. [Link]

-

MEDICINAL CHEMISTRY OF QUINOLONES & FLUROQUINOLONES | AKTU| PCI| AIIMS |NIPER | MEDICAL PHARMACOLOGY. (2020, April 20). Retrieved February 10, 2026, from [Link]

-

Reported IC 50 values of the selected inhibitors in nM. (n.d.). Retrieved February 10, 2026, from [Link]

-

Martins, A., et al. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Pathogens, 12(5), 725. [Link]

-

Ferreira, R. S., et al. (2023). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. Molecules, 28(19), 6779. [Link]

-

Deng, M., et al. (2024). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry, 15(2), 539–552. [Link]

-

Chemical structures of 5-aminoquinoline derivatives 3a-f | Download Table. (n.d.). Retrieved February 10, 2026, from [Link]

-

Mohammed, I. Y., et al. (2023). Design, Synthesis, Molecular Modeling, Biological Activity, and Mechanism of Action of Novel Amino Acid Derivatives of Norfloxacin. ACS Omega, 8(45), 42721–42740. [Link]

-

Uria-Nickelsen, M. R., et al. (2009). Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. Tetrahedron Letters, 50(26), 3328–3330. [Link]

-

Schematic of the dCK inhibitors and their apparent IC50 values. (n.d.). Retrieved February 10, 2026, from [Link]

-

Solomon, V. R., & Lee, H. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 12(6), 563–579. [Link]

-

Mohammed, I. Y., et al. (2023). Design, Synthesis, Molecular Modeling, Biological Activity, and Mechanism of Action of Novel Amino Acid Derivatives of Norfloxacin. ACS Omega, 8(45), 42721–42740. [Link]

-

Abdi, B., et al. (2023). Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. Molecules, 28(19), 6929. [Link]

-

Facile synthesis of 5-aminopyrazolo-quinolones. (2023, June 6). Retrieved February 10, 2026, from [Link]

-

Moussaoui, O., et al. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Pharmaceuticals, 13(10), 282. [Link]

-

Struga, M., et al. (2021). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 26(21), 6636. [Link]

-

5-Aminoquinoline | C9H8N2 | CID 11911. (n.d.). Retrieved February 10, 2026, from [Link]

-

Cîrcu, V., et al. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. International Journal of Molecular Sciences, 22(23), 12720. [Link]

-

Al-Nuaimi, A., et al. (2021). A Novel Class of Functionalized Synthetic Fluoroquinolones with Dual Antiproliferative - Antimicrobial Capacities. Asian Pacific Journal of Cancer Prevention, 22(4), 1075–1086. [Link]

-

MacNevin, C. J., et al. (2021). Mechanism of 8-Aminoquinoline-Directed Ni-Catalyzed C(sp3)–H Functionalization: Paramagnetic Ni(II) Species and the Deleterious Effect of Carbonate as a Base. Organometallics, 40(11), 1692–1703. [Link]

-

Synthesis and molecular modeling of antimicrobial active fluoroquinolone–pyrazine conjugates with amino acid linkers. (n.d.). Retrieved February 10, 2026, from [Link]

-

Synthesis of 2-amino-5-fluoropyridine. (n.d.). Retrieved February 10, 2026, from [Link]

-

Kumar, A., et al. (2021). Emerging quinoline- and quinolone-based antibiotics in the light of epidemics. In Advances in Microbiology, Infectious Diseases and Public Health (Vol. 19, pp. 123–143). Springer International Publishing. [Link]

-

Hooper, D. C., & Jacoby, G. A. (2015). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 5(9), a025320. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Design, Synthesis, Molecular Modeling, Biological Activity, and Mechanism of Action of Novel Amino Acid Derivatives of Norfloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Experimental protocol for N-functionalization of 5-Amino-2-fluoroquinoline

Executive Summary

This application note details the experimental protocols for the

Successful functionalization requires protocols that enhance the nucleophilicity of the C5-amine without triggering the displacement of the C2-fluorine atom. This guide provides three validated pathways: Reductive Amination (for alkylation), Buchwald-Hartwig Coupling (for arylation), and Amide Coupling (for acylation).

Chemical Strategy & Decision Matrix

The reactivity profile of 5-AFQ is dominated by two competing vectors:

-

The C5-Amine (Nucleophile): Deactivated by the electron-withdrawing nature of the pyridine ring. Requires activation or highly electrophilic partners.

-

The C2-Fluorine (Electrophile): Highly susceptible to

by strong bases or nucleophiles (alkoxides, aliphatic amines) at elevated temperatures.

Core Rule: Avoid strong alkoxide bases (e.g.,

Workflow Visualization

The following decision tree outlines the selection of the optimal protocol based on the target moiety.

Figure 1: Strategic decision matrix for N-functionalization pathways.

Experimental Protocols

Method A: Reductive Alkylation (Preserving C2-F)

Objective: Mono-alkylation with aliphatic aldehydes. Rationale: Direct alkylation with alkyl halides often leads to over-alkylation (quaternization). Reductive amination using Sodium Triacetoxyborohydride (STAB) is preferred because it is mild enough to leave the quinoline ring and C2-F intact while effectively reducing the intermediate imine.

Reagents

-

5-Amino-2-fluoroquinoline (1.0 equiv)

-

Aldehyde (1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

-

Acetic Acid (AcOH) (1.0 – 2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Protocol

-

Imine Formation: In a dry vial, dissolve 5-amino-2-fluoroquinoline (100 mg, 0.62 mmol) and the aldehyde (0.74 mmol) in DCE (3 mL).

-

Acid Activation: Add Acetic Acid (35 µL, 0.62 mmol). Stir at Room Temperature (RT) for 30–60 minutes.

-

Note: The acid catalyzes imine formation and buffers the system, preventing basicity-induced side reactions at C2.

-

-

Reduction: Cool the mixture to 0°C. Add STAB (197 mg, 0.93 mmol) portion-wise over 5 minutes.

-

Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LCMS (Look for M+H of product; disappearance of imine).

-

Quench: Quench with saturated aqueous

. Caution: Gas evolution. -

Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over

and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc).

Method B: Buchwald-Hartwig Arylation (The "Safe Base" Approach)

Objective: Coupling with aryl halides/triflates.[1]

Rationale: Standard conditions often use

Reagents

-

5-Amino-2-fluoroquinoline (1.0 equiv)

-

Aryl Bromide/Iodide (1.1 equiv)

-

Catalyst:

(2–5 mol%) or Pd(OAc)2 -

Ligand: Xantphos (for difficult substrates) or BINAP (standard). BrettPhos is recommended for primary amine formation if coupling with aryl halides.[2]

-

Base:

(2.0 equiv) — Critical Choice -

Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Protocol

-

Degassing: Sparge 1,4-dioxane with nitrogen for 15 minutes prior to use.

-

Catalyst Pre-complexation: In a glovebox or under Argon, mix

(5 mol%) and Xantphos (10 mol%) in dioxane (1 mL/mmol). Stir for 10 mins at RT until the solution turns orange/red. -

Substrate Addition: Add 5-amino-2-fluoroquinoline (1.0 equiv), Aryl Bromide (1.1 equiv), and

(2.0 equiv) to a reaction vial. -

Reaction: Add the catalyst solution to the vial. Seal with a crimp cap.

-

Heating: Heat to 90–100°C for 12–18 hours.

-

Checkpoint: Do not exceed 110°C. Higher temperatures increase the risk of C2-F hydrolysis or displacement by the carbonate.

-

-

Filtration: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove palladium black and inorganic salts.

-

Purification: Concentrate and purify via silica gel chromatography.

Mechanistic Safety Check

The diagram below illustrates the "Safe" vs. "Unsafe" pathways during the catalytic cycle.

Figure 2: Base selection impact on chemoselectivity in Buchwald-Hartwig coupling.

Method C: Amide Coupling (Linker Synthesis)

Objective: Acylation for PROTAC linkers or fragment extension. Rationale: The 5-amino group is less nucleophilic than a standard aniline. High-activity coupling agents like HATU are required.

Reagents

-

Carboxylic Acid (R-COOH) (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

-

Solvent: DMF (anhydrous)

Step-by-Step Protocol

-

Activation: Dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in DMF. Add DIPEA (1.0 equiv) and stir for 5 minutes.

-

Addition: Add 5-amino-2-fluoroquinoline (1.0 equiv) and the remaining DIPEA (1.5 equiv).

-

Reaction: Stir at RT for 2–4 hours.

-

Note: If conversion is low after 4 hours, heat to 50°C. Do not exceed 60°C to prevent DIPEA-mediated

at the C2 position over prolonged times.

-

-

Workup: Dilute with EtOAc. Wash with 5% LiCl (aq) (to remove DMF), then saturated

, then brine. -

Drying: Dry over

and concentrate.

Quality Control & Validation

NMR Diagnostics

-

NMR: This is the most critical check.

-

Starting Material: ~ -60 to -70 ppm (typical for 2-F-quinoline, solvent dependent).

-

Success: Signal remains a singlet/doublet in the fluoro-aromatic region.

-

Failure (SnAr): Disappearance of the F signal (if displaced by alkoxide/amine) or significant shift if hydrolyzed to -OH.

-

-

NMR:

-

Look for the disappearance of the broad

signal (~4.0–6.0 ppm). -

Appearance of methylene protons (Method A) or new aromatic protons (Method B).

-

Stability Checkpoints

-

Acidic Stability: 5-AFQ is stable in TFA/DCM and HCl/MeOH.

-

Basic Stability: Unstable in

(rapid conversion to 2-methoxy-5-aminoquinoline). Stable in

References

-

Reductive Amination of Electron-Deficient Anilines

- Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

- Relevance: Establishes the STAB/AcOH protocol as the gold standard for weakly nucleophilic amines.

-

Buchwald-Hartwig Base Selection

- Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.

- Relevance: Discusses the necessity of weak bases ( ) for substrates containing base-sensitive functional groups.

-

Reactivity of 2-Fluoroquinolines (

):- Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Quarterly Reviews, Chemical Society, 1958, 12, 1-16. (Foundational text on Element Effect: F >> Cl).

- Relevance: Explains why the C2-F bond is so labile to basic nucleophiles (inductive stabiliz

-

General Protocol Grounding

Sources

Application Note: 5-Amino-2-fluoroquinoline as a Strategic Intermediate in Organic Synthesis

[1]

Executive Summary & Chemical Profile[2][3][4]

5-Amino-2-fluoroquinoline (5-A-2-FQ) represents a high-value "Janus" scaffold in medicinal chemistry, characterized by dual, orthogonal reactivity.[1] Unlike the ubiquitous 6-fluoro-7-amino substitution pattern found in blockbuster fluoroquinolone antibiotics (e.g., Ciprofloxacin), the 5-amino-2-fluoro isomer offers a unique topology for designing kinase inhibitors, receptor modulators, and molecular probes.[1]

Its strategic value lies in the electronic differentiation of its two functional handles:

-

C2-Fluorine (Electrophilic Handle): Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the inductive effect of the adjacent ring nitrogen. The C-F bond, while strong, leads to a highly stabilized Meisenheimer complex, making the fluoride a superior leaving group to chloride in SNAr kinetics.

-

C5-Amine (Nucleophilic Handle): A versatile attachment point for scaffolding via acylation, sulfonylation, or Buchwald-Hartwig couplings.[1]

Chemical Properties Table

| Property | Data | Notes |

| CAS Number | Derivative Specific | Precursor 2-Fluoro-5-nitroquinoline is often the commercial entry point.[1] |

| Molecular Formula | C9H7FN2 | |

| Molecular Weight | 162.16 g/mol | |

| pKa (Est.) | ~4.5 (Quinoline N) | C5-NH2 reduces acidity of the conjugate acid compared to nitro-analogs. |

| Key Reactivity | SNAr (C2) >> SNAr (C4) | C2 is kinetically favored for nucleophilic attack. |

Strategic Synthesis of the Intermediate

The most robust route to 5-A-2-FQ is the chemoselective reduction of 5-nitro-2-fluoroquinoline .[1] While catalytic hydrogenation (H2/Pd-C) is common for nitro-reduction, it poses a severe risk of hydrodefluorination (cleavage of the C-F bond).

Recommended Protocol: Iron-mediated reduction or Stannous Chloride (SnCl2) reduction is preferred to preserve the C2-fluorine motif.[1]

Protocol A: Chemoselective Nitro Reduction (Fe/NH4Cl)

Objective: Reduce the nitro group to an amine without affecting the base-sensitive or labile C-F bond.

Reagents:

-

5-Nitro-2-fluoroquinoline (1.0 eq)[1]

-

Iron Powder (5.0 eq, <10 micron particle size preferred)

-

Ammonium Chloride (NH4Cl) (5.0 eq)

-

Solvent: Ethanol/Water (4:1 v/v)

Step-by-Step Methodology:

-

Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 5-nitro-2-fluoroquinoline (10 mmol) in Ethanol (40 mL).

-

Activation: Add a solution of NH4Cl (50 mmol) in Water (10 mL).

-

Reduction: Add Iron powder (50 mmol) in a single portion.

-

Reaction: Heat the mixture to vigorous reflux (approx. 80°C) for 2–4 hours.

-

Checkpoint: Monitor via TLC (30% EtOAc/Hexanes). The starting material (yellow/UV active) should disappear, replaced by a lower Rf fluorescent spot (Amine).

-

-

Workup (Critical):

-

Hot filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol (20 mL).

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between Ethyl Acetate (50 mL) and sat. NaHCO3 (30 mL).

-

-

Isolation: Dry the organic layer over Na2SO4, filter, and concentrate.

-

Purification: If necessary, recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO2, gradient 0-40% EtOAc/Hexane).

Downstream Applications: Orthogonal Functionalization

The power of 5-A-2-FQ lies in the ability to sequence reactions.[1] The C2-Fluorine is an "activated ester equivalent" for aromatic rings.[1]

Diagram: Divergent Synthetic Pathways

The following Graphviz diagram illustrates the logical flow for utilizing this scaffold.

Caption: Workflow for the synthesis and divergent functionalization of 5-amino-2-fluoroquinoline. Path A preserves the fluorine for late-stage diversification.[1]

Protocol B: SNAr Displacement at C2 (The "Fluorine Handle")

This reaction exploits the high electrophilicity of the C2 position. The fluorine atom is a superior leaving group to chlorine in this context because the highly electronegative F stabilizes the transition state (Meisenheimer complex) more effectively than Cl, increasing the rate of the rate-determining addition step.

Reagents:

-

5-Amino-2-fluoroquinoline (or derivative)[1]

-

Nucleophile: Primary/Secondary Amine (1.2 eq)[1]

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)[1]

-

Solvent: DMSO (Dimethyl sulfoxide) or NMP[1]

Procedure:

-

Dissolve the fluoroquinoline substrate in DMSO (0.5 M concentration).

-

Add DIPEA followed by the amine nucleophile.

-

Thermal Activation: Heat to 100–120°C.

-

Note: 2-Fluoroquinolines are reactive, but the electron-donating 5-amino group (if not acylated) may deactivate the ring slightly via resonance.[1] If reaction is sluggish, microwave irradiation (140°C, 30 min) is highly effective.

-

-

Quench: Pour into water (5x reaction volume). The product often precipitates.

-

Filtration: Collect the solid. If no precipitate forms, extract with EtOAc.

Protocol C: C5-Amine Acylation (The "Amine Handle")[1]

To avoid side reactions at the C2-fluorine (which can hydrolyze under harsh basic conditions), mild acylation conditions are required.

Reagents:

-

5-Amino-2-fluoroquinoline[1]

-

Acyl Chloride (1.1 eq) or Carboxylic Acid + HATU[1]

-

Base: Pyridine (as solvent/base) or TEA in DCM

Procedure:

-

Dissolve substrate in dry DCM (0.2 M).

-

Cool to 0°C.

-

Add Pyridine (3.0 eq).

-

Dropwise add Acyl Chloride.

-

Warm to RT and stir for 2 hours.

References

-

Nucleophilic Substitution Kinetics: For a detailed mechanistic understanding of why Fluorine > Chlorine in SNAr reactions on heteroarom

-

Source: Master Organic Chemistry.

-

-

General Quinoline Synthesis: Comprehensive review of quinoline ring construction and functionaliz

-

Source: National Institutes of Health (PMC).

-

-

Nitro Reduction Methodologies: Specifics on chemoselective reduction of nitro groups in the presence of halogens.

-

Source: BenchChem Protocols.[2] (Note: Analogous chemistry for fluoro-quinoxaline systems).

-

-

Medicinal Chemistry Context: Application of amino-quinolines in drug design (Antimalarial/Antibacterial).[1]

-

Source: ACS Publications. [1]

-

5-Amino-2-fluoroquinoline: A Versatile Building Block for Advanced Materials

Introduction: Unveiling the Potential of a Fluorinated Quinoline

In the dynamic landscape of material science, the quest for novel molecular architectures with tailored optoelectronic and chemical sensing properties is paramount. 5-Amino-2-fluoroquinoline emerges as a compelling candidate in this pursuit, offering a unique combination of a rigid, electron-deficient quinoline core, a reactive primary amine for versatile functionalization, and a strategically placed fluorine atom to modulate its electronic characteristics. This guide provides an in-depth exploration of the potential applications of 5-Amino-2-fluoroquinoline in the development of next-generation organic light-emitting diodes (OLEDs) and highly sensitive chemical sensors. The protocols and insights presented herein are designed to empower researchers and drug development professionals to harness the promising attributes of this versatile fluorinated heterocycle.

The quinoline scaffold itself is a well-established constituent in a variety of functional materials due to its inherent planarity and tunable electronic properties.[1] The introduction of a fluorine atom at the 2-position is anticipated to enhance electron mobility, a crucial factor for efficient charge transport in organic electronic devices. Furthermore, the amino group at the 5-position not only influences the molecule's photophysical properties but also serves as a convenient handle for covalent modification, enabling the synthesis of a diverse library of derivatives with fine-tuned functionalities.[1] These derivatives can be tailored for specific applications, ranging from emissive layers in OLEDs to selective receptors in fluorescent chemosensors.

Part 1: 5-Amino-2-fluoroquinoline in Organic Light-Emitting Diodes (OLEDs)

The intrinsic electronic properties of quinoline derivatives make them excellent candidates for various roles within an OLED device stack.[1] The electron-withdrawing nature of the quinoline ring system generally imparts good electron-transporting capabilities. The presence of the 5-amino group can further be exploited to either tune the emission color or to attach other functional moieties, such as hole-transporting units, to create bipolar materials for simplified device architectures.

Application Note: Leveraging 5-Amino-2-fluoroquinoline for Enhanced Electron Transport and Tunable Emission

5-Amino-2-fluoroquinoline can be utilized as a foundational building block for novel electron-transporting materials (ETMs) or as a core for emissive dopants in OLEDs. The fluorine substituent is expected to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection from the cathode and improving electron mobility. The amino group provides a reactive site for further chemical modifications to optimize the material's performance and to prevent undesirable quenching effects. For instance, acylation or arylation of the amino group can enhance thermal stability and modify the emission wavelength.

Protocol 1: Synthesis of a 5-Acylamino-2-fluoroquinoline Derivative for OLED Applications

This protocol details a representative synthesis of an acylated derivative of 5-Amino-2-fluoroquinoline to enhance its suitability as an OLED material. The acylation step improves the material's morphological stability and can be used to introduce other functional groups.

Materials:

-

5-Amino-2-fluoroquinoline

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Acetyl Chloride (or other desired acyl chloride)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Dissolve 5-Amino-2-fluoroquinoline (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired 5-acetylamino-2-fluoroquinoline.

dot

Caption: Synthetic workflow for 5-Acetylamino-2-fluoroquinoline.

Protocol 2: Fabrication of a Solution-Processed OLED Device

This protocol outlines the fabrication of a simple multi-layer OLED device using a spin-coating technique, incorporating a 5-amino-2-fluoroquinoline derivative as the emissive layer.

Materials:

-

Indium Tin Oxide (ITO)-coated glass substrates

-

Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

-

Synthesized 5-acylamino-2-fluoroquinoline derivative

-

Host material (e.g., CBP: 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl)

-

Electron Transport Layer material (e.g., TPBi: 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene)

-

Lithium Fluoride (LiF)

-

Aluminum (Al)

-

Chlorobenzene (solvent)

Procedure:

-

Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone for 15 minutes.

-

Hole Injection Layer (HIL): Spin-coat a layer of PEDOT:PSS onto the ITO substrate at 3000 rpm for 60 seconds. Anneal the substrate at 120 °C for 15 minutes in a nitrogen-filled glovebox.

-

Emissive Layer (EML): Prepare a solution of the synthesized 5-acylamino-2-fluoroquinoline derivative (dopant) and a host material (e.g., CBP) in chlorobenzene. Spin-coat the EML solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds. Anneal at 90 °C for 30 minutes inside the glovebox.

-

Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrates to a thermal evaporation chamber. Sequentially deposit a 40 nm layer of TPBi, a 1 nm layer of LiF, and a 100 nm layer of Al at a pressure below 10-6 Torr.

-

Encapsulation: Encapsulate the devices using a UV-curable epoxy resin and a glass lid inside the glovebox to prevent degradation from moisture and oxygen.

dot

Caption: Schematic of a multi-layer OLED device.

Part 2: 5-Amino-2-fluoroquinoline in Chemical Sensing

Aminoquinoline derivatives have demonstrated significant potential as fluorescent chemosensors for the detection of various analytes, particularly metal ions.[2] The fluorescence properties of the quinoline core are often sensitive to the local chemical environment, and the amino group can act as a binding site for the target analyte. Complexation with an analyte can modulate the photophysical properties of the fluorophore, leading to a detectable change in fluorescence intensity or wavelength.[2][3]

Application Note: A "Turn-On" Fluorescent Sensor for Metal Ions

5-Amino-2-fluoroquinoline can be functionalized to create a selective "turn-on" fluorescent sensor. By attaching a receptor unit to the amino group that quenches the fluorescence of the quinoline core in its free state, the fluorescence can be "turned on" upon binding of the target analyte. This binding event disrupts the quenching mechanism, resulting in a significant increase in fluorescence emission. This approach offers high sensitivity and a low background signal.

Protocol 3: Synthesis of a Schiff Base Derivative of 5-Amino-2-fluoroquinoline for Fe³⁺ Sensing

This protocol describes the synthesis of a Schiff base derivative, a common strategy for creating chemosensors. The imine nitrogen and other heteroatoms in the appended aldehyde can act as a binding pocket for metal ions.

Materials:

-

5-Amino-2-fluoroquinoline

-

Salicylaldehyde (or a similar aldehyde)

-

Ethanol

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

Dissolve 5-Amino-2-fluoroquinoline (1 equivalent) in ethanol in a round-bottom flask.

-

Add salicylaldehyde (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 6-8 hours. Monitor the formation of the Schiff base product by TLC.

-

After completion, cool the reaction mixture to room temperature to allow the product to precipitate.

-

Collect the solid product by filtration and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the purified Schiff base sensor molecule.

dot

Caption: Synthesis of a Schiff base fluorescent sensor.

Protocol 4: Fluorometric Titration for Metal Ion Detection

This protocol details the procedure for evaluating the sensing performance of the synthesized Schiff base towards a target metal ion, such as Fe³⁺.

Materials:

-

Synthesized Schiff base sensor

-

HEPES buffer solution (pH 7.4)

-

Stock solutions of various metal perchlorate salts (e.g., Fe(ClO₄)₃, Cu(ClO₄)₂, Zn(ClO₄)₂, etc.) in deionized water

-

Fluorometer

Procedure:

-

Preparation of Sensor Solution: Prepare a stock solution of the Schiff base sensor (e.g., 1 mM) in a suitable solvent like DMSO. Prepare a working solution (e.g., 10 µM) by diluting the stock solution in HEPES buffer.

-

Fluorescence Measurement: Record the fluorescence emission spectrum of the sensor solution.

-

Titration: Incrementally add small aliquots of the Fe³⁺ stock solution to the sensor solution. After each addition, gently mix and allow the solution to equilibrate for 2 minutes before recording the fluorescence emission spectrum.

-

Selectivity Study: Repeat the titration experiment with other metal ion solutions at a higher concentration (e.g., 10 equivalents) to assess the sensor's selectivity for Fe³⁺.

-

Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the sensor's response and detection limit.

| Property | Expected Outcome |

| Fluorescence Change | Significant fluorescence enhancement ("turn-on") upon addition of Fe³⁺. |

| Selectivity | Minimal or no fluorescence change upon addition of other metal ions. |

| Detection Limit | In the micromolar (µM) or nanomolar (nM) range. |

Part 3: Functionalization for Advanced Polymeric Materials

The primary amine of 5-Amino-2-fluoroquinoline provides a versatile point of attachment for incorporating this fluorophore into polymeric structures.[4] This can be achieved through various polymerization techniques, leading to materials with tailored optical and electronic properties.

Application Note: Creating Fluorescent Polymers for Sensing and Imaging

By incorporating 5-Amino-2-fluoroquinoline into a polymer backbone or as a pendant group, it is possible to create fluorescent polymers.[5] These materials can exhibit enhanced quantum yields and processability compared to their small-molecule counterparts. Such polymers could find applications in solid-state lighting, polymer-based sensors, and bio-imaging agents. For example, the amino group can be converted to an isocyanate or an acrylate moiety to enable its participation in polyurethane or polyacrylate formation, respectively.

Conclusion

5-Amino-2-fluoroquinoline stands as a promising and versatile platform for the development of advanced functional materials. Its unique combination of a fluorinated quinoline core and a reactive amino group opens up a wide array of possibilities for creating novel materials for OLEDs, chemical sensors, and advanced polymers. The protocols and application notes provided in this guide serve as a starting point for researchers to explore and unlock the full potential of this intriguing molecule in their respective fields. Further derivatization and optimization of the molecular structure are expected to lead to even more impressive material properties and device performances.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. Aminoquinoline based highly sensitive fluorescent sensor for lead(II) and aluminum(III) and its application in live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03654A [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Bioconjugation and Applications of Amino Functional Fluorescence Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Mechanistic Profiling and Functionalization of 5-Amino-2-fluoroquinoline

[1]

Executive Summary & Chemical Significance

5-Amino-2-fluoroquinoline (5-A-2-FQ) represents a high-value bifunctional scaffold in medicinal chemistry.[1] Its utility stems from the orthogonal reactivity of its two primary functional handles: the electrophilic C2-fluorine and the nucleophilic C5-amine.

While fluoroquinolone antibiotics (typically 6-fluoro-7-amino derivatives) are well-documented, the 2-fluoro-5-amino isomer offers a distinct "reverse" polarity profile useful for designing kinase inhibitors, intercalating agents, and novel antimalarials.[1] This guide details the mechanistic pathways for selectively manipulating this scaffold, focusing on Nucleophilic Aromatic Substitution (

Chemical Reactivity Profile

To successfully derivatize 5-A-2-FQ, one must understand the electronic push-pull dynamics of the quinoline ring.[1]

-

C2-Position (Electrophilic): The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing effect (inductive and mesomeric), making the C2 and C4 positions highly susceptible to nucleophilic attack. The presence of a fluorine atom at C2 enhances this electrophilicity via the inductive effect (-I), making it an excellent leaving group for

reactions. -

C5-Position (Nucleophilic): The exocyclic amine at C5 acts as a classic aniline-like nucleophile.[1] However, its nucleophilicity is modulated by the electron-deficient quinoline core, making it less reactive than a simple phenylamine but still capable of amide coupling, reductive amination, and Buchwald-Hartwig amination.

Visualization: Reactivity Map

The following diagram illustrates the orthogonal reactivity zones of the 5-A-2-FQ scaffold.

Caption: Orthogonal reactivity map showing the electrophilic C2-fluorine and nucleophilic C5-amine sites.

Mechanism Study: Nucleophilic Aromatic Substitution ( ) at C2

The displacement of the C2-fluorine is the primary method for introducing diversity. Unlike standard benzene derivatives, the quinoline nitrogen activates the C2 position, allowing

Mechanistic Pathway[1][2][3][4]

-

Nucleophilic Attack: The nucleophile (e.g., a primary amine) attacks the C2 carbon.

-

Meisenheimer Complex Formation: The aromaticity is temporarily disrupted. The negative charge is delocalized onto the ring nitrogen (an aza-Meisenheimer complex), which stabilizes the intermediate significantly.

-

Elimination: The fluoride ion is expelled, and aromaticity is restored.[2]

Key Insight: The C5-amino group is an electron-donating group (EDG).[1] While EDGs typically deactivate

Caption: Step-wise S_NAr mechanism showing the critical stabilization of the intermediate by the ring nitrogen.

Experimental Protocols

Protocol A: Displacement with Secondary Amines

Objective: Synthesis of 2-morpholino-5-aminoquinoline. Scope: Applicable to morpholine, piperazine, and pyrrolidine derivatives.

Reagents:

-

5-Amino-2-fluoroquinoline (1.0 equiv)[1]

-

Morpholine (3.0 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)[1]

-

DMSO (Dimethyl sulfoxide) [Anhydrous]

Procedure:

-

Setup: Charge a dried reaction vial with 5-Amino-2-fluoroquinoline (100 mg, 0.62 mmol) and a magnetic stir bar.

-

Solvent: Add anhydrous DMSO (2.0 mL). Note: DMSO is preferred over DMF for its higher dielectric constant, which stabilizes the polar transition state.

-

Base/Nucleophile: Add DIPEA (215 µL, 1.24 mmol) followed by morpholine (160 µL, 1.86 mmol).

-

Reaction: Seal the vial and heat to 90°C for 4–6 hours. Monitor by LC-MS for the disappearance of the starting material (M+H = 163) and appearance of product (M+H = 230).

-

Work-up: Cool to room temperature. Pour the mixture into ice-water (20 mL). The product typically precipitates.

-

If precipitate forms: Filter, wash with water, and dry under vacuum.

-

If no precipitate:[1] Extract with EtOAc (3 x 10 mL), wash with brine, dry over Na2SO4, and concentrate.

-

-

Purification: Flash column chromatography (Hexanes:EtOAc gradient).

Validation Criteria:

-

1H NMR: Disappearance of the C2-F coupling patterns. Shift of C3-H proton.[1]

-

Yield: Expected range 75–90%.

Protocol B: Buchwald-Hartwig Amination at C5

Objective: Functionalization of the C5-amine with an aryl bromide (Reverse coupling).[1] Note: Since the C5-amine is the nucleophile here, we use an aryl bromide partner.

Reagents:

-

5-Amino-2-fluoroquinoline (1.0 equiv)[1]

-

Bromobenzene (1.2 equiv)

-

Pd2(dba)3 (2 mol%)

-

Xantphos (4 mol%)

-

Cs2CO3 (2.0 equiv)

-

1,4-Dioxane (degassed)[1]

Procedure:

-

Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon 3 times.

-

Loading: Add 5-Amino-2-fluoroquinoline (1.0 equiv), Bromobenzene (1.2 equiv), Pd2(dba)3, Xantphos, and Cs2CO3.

-

Solvent: Add degassed 1,4-Dioxane (0.2 M concentration).

-

Reaction: Heat at 100°C for 12 hours.

-

Work-up: Filter through a celite pad, wash with EtOAc, and concentrate. Purify via silica gel chromatography.

Optimization & Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (S_NAr) | Temperature too low; Solvent too non-polar.[1] | Increase Temp to 110°C; Switch from DMF to DMSO or NMP. |

| By-product: Hydrolysis | Wet solvent (Water attacks C2).[1] | Use anhydrous solvents; Ensure reaction is under inert atmosphere. |

| Regioselectivity Issues | Competition from C4 attack (rare but possible). | Confirm C2 substitution via 19F NMR (disappearance of signal). |

| Poor Solubility | High crystallinity of scaffold. | Use microwave irradiation to improve solubility and reaction rate. |

Workflow for Analog Library Generation

For drug discovery campaigns, generating a library of C2-substituted analogs is a common workflow.

Caption: Decision tree for library generation targeting C2 vs C5 positions.

References

Sources

- 1. A Novel Class of Functionalized Synthetic Fluoroquinolones with Dual Antiproliferative - Antimicrobial Capacities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-2-fluoroquinoline

Welcome to the technical support center for the synthesis of 5-Amino-2-fluoroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the causality behind experimental choices, providing a framework of expertise and trustworthy protocols to ensure the successful synthesis of this valuable compound.

Introduction: The Challenge and Importance

5-Amino-2-fluoroquinoline is a critical building block in medicinal chemistry, forming the core of various pharmacologically active agents. Its synthesis, however, is often plagued by challenges such as low yields, formation of stubborn impurities, and difficult purification processes. This guide provides a structured approach to overcoming these issues through a detailed examination of a common synthetic pathway and a comprehensive troubleshooting section.

Core Synthesis Pathway: The Friedländer Annulation

A prevalent and effective method for synthesizing the quinoline core is the Friedländer annulation.[1] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically catalyzed by an acid or base.[2][3] For the synthesis of 5-Amino-2-fluoroquinoline, a common strategy involves the reaction of a 2,5-diaminobenzaldehyde derivative with a suitable carbonyl compound.

The general mechanism involves an initial aldol condensation followed by a cyclodehydration to form the quinoline ring.[2][4] The choice of catalyst, solvent, and reaction temperature is critical and can significantly impact the reaction's efficiency and selectivity.[5]

Caption: General workflow of the Friedländer quinoline synthesis.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the synthesis of 5-Amino-2-fluoroquinoline.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?